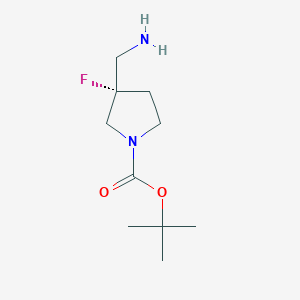

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Description

This compound is a fluorinated pyrrolidine derivative featuring a 5-membered saturated ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Key structural elements include:

- Stereochemistry: The (S)-configuration at the C3 position .

- Functional groups: A fluorine atom and an aminomethyl (-CH2NH2) group at the 3-position.

- Role: Such compounds are critical intermediates in pharmaceutical synthesis, particularly for modulating bioavailability, metabolic stability, and target binding via fluorination and amine functionalization.

Properties

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGHVUMGNOAZIB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is investigated for its potential therapeutic properties. Its unique structure allows it to act as a precursor in drug development, particularly in creating compounds with enhanced biological activity.

Biochemical Probes

This compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and interactions with various receptors. Its fluorinated nature enhances binding affinity, making it an effective probe for studying biological pathways.

Organic Synthesis

In organic chemistry, (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is utilized as a building block for synthesizing complex organic molecules. Its structural features allow for versatile modifications and substitutions, facilitating the creation of diverse chemical entities.

Recent studies have highlighted the antitumor potential of compounds similar to (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. For example, derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the nanomolar range:

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| CFI-400945 | PLK4 | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

| Compound 93 | FGFR1 | 8.3 |

These findings suggest that this compound may exhibit comparable activity against tumor growth, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ring Size Variations

Key Findings :

- Azetidine analogs (4-membered rings) exhibit higher reactivity due to ring strain but may face synthetic challenges in large-scale production .

- Piperidine analogs (6-membered rings) offer greater conformational flexibility, which can enhance solubility but reduce target specificity compared to pyrrolidines .

Functional Group Variations

Key Findings :

Stereochemical and Non-Fluorinated Analogs

Biological Activity

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. With a molecular formula of and a molecular weight of 218.27 g/mol, this compound features a fluorinated pyrrolidine ring that enhances its biological activity and interaction with various molecular targets.

The biological activity of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom increases the binding affinity to these targets, which can modulate various biochemical pathways. This modulation can lead to significant therapeutic effects, making it a candidate for further drug development.

Pharmacological Properties

Research indicates that this compound has potential applications in several areas:

- Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biochemical Probes : Investigated for its utility in studying enzyme activity and receptor interactions.

- Therapeutic Development : Explored for possible roles in drug formulation, particularly in targeting specific diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. For instance, derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the nanomolar range. The compound's structural similarities with known inhibitors suggest that it may exhibit comparable activity against tumor growth.

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| CFI-400945 | PLK4 | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

| Compound 93 | FGFR1 | 8.3 |

Enzyme Inhibition Studies

Inhibitory assays have demonstrated that (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can effectively inhibit key enzymes involved in cancer progression and metabolic pathways. The compound's ability to modulate enzyme activity presents opportunities for its use as a therapeutic agent.

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Fluorination : Utilizes reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

- Carboxyl Group Protection : The carboxylic acid group is protected using tert-butyl chloroformate.

Safety and Handling

Due to its chemical properties, (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate requires careful handling:

- Signal Word : Danger

- Precautionary Statements : Includes measures such as avoiding inhalation and contact with skin, as well as proper storage conditions (2-8°C).

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

- Carboxylate Activation : Starting with pyrrolidine derivatives, carboxyl groups are activated using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) to form reactive intermediates (e.g., acyl chlorides) .

- Fluorination : Fluorine introduction at the 3-position may employ electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution under controlled conditions .

- Aminomethylation : The aminomethyl group is introduced via reductive amination or coupling reactions using protected amines.

- Boc Protection : tert-Butyloxycarbonyl (Boc) protection is applied to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How is enantiomeric purity ensured during synthesis?

- Asymmetric Catalysis : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymes are used to favor the (S)-enantiomer .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Analytical Validation : Optical rotation measurements ([α]D) and chiral HPLC correlate with literature values for the (S)-configuration .

Q. What purification methods are effective for this compound?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates impurities .

- Recrystallization : Solvent pairs (e.g., dichloromethane/hexane) enhance crystallinity and purity .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and stability?

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, impacting nucleophilic substitution or cross-coupling reactions .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation in biological assays, making the compound a candidate for drug discovery .

- Crystallographic Challenges : Fluorine’s small size and high electron density complicate X-ray diffraction analysis, requiring high-resolution data collection .

Q. How can reaction conditions be optimized for higher enantioselectivity?

- Temperature Control : Lower temperatures (0–20°C) reduce racemization during Boc protection .

- Catalyst Screening : High-throughput screening of chiral ligands (e.g., Josiphos) improves enantiomeric excess (ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric fluorination .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) by analyzing signal coalescence at elevated temperatures .

- DFT Calculations : Predicts ¹H/¹³C chemical shifts and coupling constants to validate experimental data .

- Decoupling Experiments : Selective ¹⁹F decoupling simplifies complex splitting in ¹H NMR .

Q. What strategies mitigate decomposition during storage?

- Protection from Moisture : Storage under inert gas (Ar/N₂) with molecular sieves prevents hydrolysis of the Boc group .

- Temperature Control : Freezing (-20°C) in anhydrous solvents (e.g., THF) slows degradation .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable functional groups (e.g., fluorinated carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.